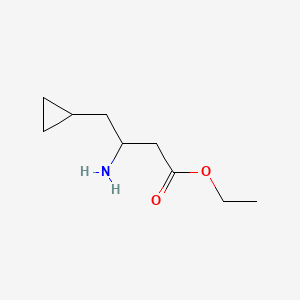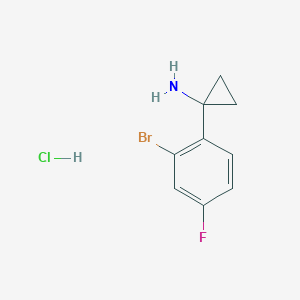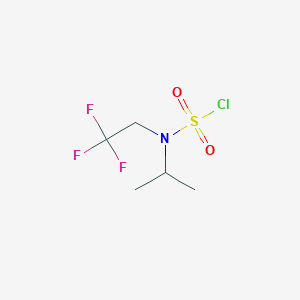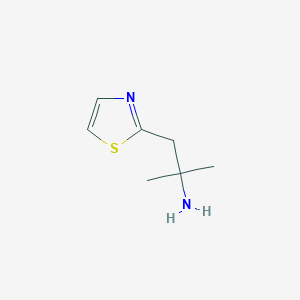![molecular formula C11H16N2 B13527403 2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine CAS No. 524674-48-4](/img/structure/B13527403.png)
2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine typically involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-methylpyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . For example, a continuous flow setup using a column packed with a catalyst like Raney nickel can facilitate the α-methylation of pyridines, producing 2-methylpyridines in high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain proteins, leading to biological effects. The compound may act as an inhibitor or modulator of enzyme activity, depending on the target protein .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolizine: A bicyclic compound containing fused pyrrolidine and pyridine rings.
Uniqueness
2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine is unique due to the presence of both pyrrolidine and pyridine moieties, which confer distinct chemical and biological properties. The combination of these two rings allows for greater structural diversity and potential for interaction with a wide range of biological targets .
Properties
CAS No. |
524674-48-4 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-7-10(4-6-12-9)8-11-3-2-5-13-11/h4,6-7,11,13H,2-3,5,8H2,1H3 |
InChI Key |
FIULDNBOXIIVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)

